molecular formula C9H15N3 B1457491 4-(3-methyl-1H-pyrazol-4-yl)piperidine CAS No. 1367915-64-7

4-(3-methyl-1H-pyrazol-4-yl)piperidine

Katalognummer: B1457491
CAS-Nummer: 1367915-64-7
Molekulargewicht: 165.24 g/mol
InChI-Schlüssel: RUDBDQGQYSXYGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-(3-methyl-1H-pyrazol-4-yl)piperidine” is a heterocyclic compound . It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A reaction of β-enamino diketone with methylhydrazine provided a corresponding tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring attached to a piperidine ring . The pyrazole ring contains two nitrogen atoms in adjacent positions and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Wissenschaftliche Forschungsanwendungen

Aurora Kinase Inhibition for Cancer Treatment

A study presented an aurora kinase inhibitor incorporating a similar pyrazole-piperidine structure, suggesting potential utility in cancer therapy by inhibiting Aurora A kinase. This inhibition mechanism could provide a pathway for developing novel anticancer drugs (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Crizotinib Intermediate

Research on the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, demonstrates the compound's role in drug synthesis. A robust three-step synthesis process was developed, highlighting the importance of such intermediates in pharmaceutical manufacturing (Steven J. Fussell et al., 2012).

Molecular Structure Analysis

Another study on tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate explored its molecular structure, providing insights into the molecular arrangement and potential interactions of related compounds. This knowledge is crucial for understanding the compound's reactivity and potential applications in medicinal chemistry (D. Richter et al., 2009).

Development of Heterocyclic Amino Acids

A recent study focused on the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids. These compounds serve as building blocks for chiral and achiral entities, showcasing the versatility of pyrazole-piperidine derivatives in synthesizing complex organic molecules (Gita Matulevičiūtė et al., 2021).

Antimicrobial and Antibacterial Studies

Several studies have explored the antimicrobial and antibacterial properties of pyrazole-piperidine derivatives. These compounds have shown efficacy against various bacterial strains, offering a potential route for developing new antibacterial agents. Novel Mannich bases with a pyrazolone moiety synthesized through the Mannich reaction demonstrated significant antimicrobial activity, suggesting their potential in medicinal chemistry (K. Naik et al., 2013).

Zukünftige Richtungen

Pyrazole and its derivatives are an important class of heterocyclic compounds, present in several biologically and medicinally active compounds. Due to its several potential applications, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

Eigenschaften

IUPAC Name

4-(5-methyl-1H-pyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-9(6-11-12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDBDQGQYSXYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367915-64-7
Record name 4-(3-methyl-1H-pyrazol-4-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-methyl-1H-pyrazol-4-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-methyl-1H-pyrazol-4-yl)piperidine
Reactant of Route 3
Reactant of Route 3
4-(3-methyl-1H-pyrazol-4-yl)piperidine
Reactant of Route 4
Reactant of Route 4
4-(3-methyl-1H-pyrazol-4-yl)piperidine
Reactant of Route 5
Reactant of Route 5
4-(3-methyl-1H-pyrazol-4-yl)piperidine
Reactant of Route 6
4-(3-methyl-1H-pyrazol-4-yl)piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.